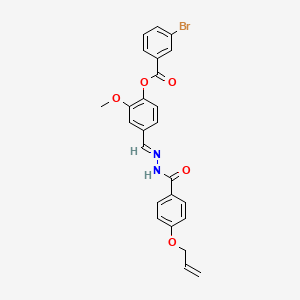![molecular formula C26H45NO19 B12043721 alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine is a complex oligosaccharide that plays a significant role in various biological processes. This compound is a type of fucosylated oligosaccharide, which means it contains fucose, a hexose deoxy sugar. Fucosylated oligosaccharides are known for their involvement in cell-cell recognition, signaling, and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine typically involves enzymatic methods. One common approach is to use recombinant alpha-L-fucosidase enzymes to catalyze the addition of fucose residues to the oligosaccharide backbone. For instance, a novel recombinant alpha-L-fucosidase from Pedobacter sp. has been used to synthesize similar fucosylated compounds efficiently .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Escherichia coli is often used as a host for the expression of recombinant enzymes that facilitate the synthesis of fucosylated oligosaccharides. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Catalyzed by alpha-L-fucosidase enzymes, which cleave the fucose residues from the oligosaccharide.
Oxidation: Can be achieved using mild oxidizing agents to modify the functional groups on the oligosaccharide.
Glycosylation: Enzymatic glycosylation using glycosyltransferases to add additional sugar residues to the oligosaccharide backbone.
Major Products
The major products formed from these reactions include various fucosylated oligosaccharides with different functional groups and sugar residues, which can have distinct biological activities .
Aplicaciones Científicas De Investigación
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a prebiotic to promote gut health.
Industry: Used in the production of functional foods and nutraceuticals due to its prebiotic properties.
Mecanismo De Acción
The mechanism of action of alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine involves its interaction with specific receptors and enzymes in the body. The fucose residues on the oligosaccharide can bind to lectins and other carbohydrate-binding proteins, mediating cell-cell interactions and signaling pathways. This compound can also modulate the immune response by interacting with immune cells and influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic and immune-modulating properties.
3’-Fucosyllactose: An isomer of 2’-fucosyllactose with distinct biological activities.
Lacto-N-fucopentaose: A more complex fucosylated oligosaccharide with additional sugar residues.
Uniqueness
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine is unique due to its specific structure and the presence of multiple fucose residues, which confer distinct biological activities. Its ability to interact with a wide range of receptors and enzymes makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C26H45NO19 |
|---|---|
Peso molecular |
675.6 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23?,24-,25-,26-/m0/s1 |
Clave InChI |
OXNGKCPRVRBHPO-VIXGDSECSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)


![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)




![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)


